molecular formula C21H20N6O2 B2507976 1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 1207025-60-2

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2507976
CAS No.: 1207025-60-2
M. Wt: 388.431
InChI Key: WUAUIHJJLSQSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
The exact mass of the compound 2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship Analysis

A study by Strekowski et al. (2016) focused on synthesizing a series of piperazin-1-yl substituted unfused heterobiaryls, aiming to elucidate the structural features affecting the 5-HT7 receptor binding affinity. This research highlights the importance of the furyl and pyrimidine moieties in maintaining high binding affinity, suggesting potential applications in developing receptor-specific ligands (Strekowski et al., 2016).

Heterocyclic Compound Synthesis

Dawood et al. (2006) demonstrated the reactivity of 3-(2-Furyl)-3-oxopropanitrile with keto and ester-hydrazonyl chlorides to afford acetyl- and ester-pyrazole derivatives. This method offers a convenient route to functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4-d]pyridazine derivatives, underscoring the chemical versatility of furyl-containing compounds for synthesizing heterocyclic structures with potential biological activities (Dawood et al., 2006).

Anticonvulsant Agent Development

Severina et al. (2021) reported the development and validation of an HPLC method for determining related substances in "Epimidin," a novel anticonvulsant drug candidate, showcasing the compound's promise in therapeutic applications. This study emphasizes the compound's potential role in drug development, particularly in addressing neurological disorders (Severina et al., 2021).

Antiviral and Antitumor Potential

Research has also explored the antiviral and antitumor potentials of pyrazolo[4,3-e]pyrimidin derivatives. For example, Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines that showed remarkable specificity and efficacy against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations. These findings suggest potential applications in antiviral drug development (Chern et al., 2004).

Properties

IUPAC Name

furan-2-yl-[4-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-15-5-2-3-6-17(15)27-20-16(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-7-4-12-29-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUIHJJLSQSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.